1-(4-Nitrobenzoyl)piperidine-4-carbonitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

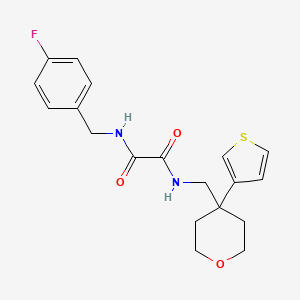

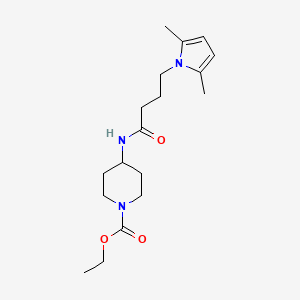

“1-(4-Nitrobenzoyl)piperidine-4-carbonitrile” is a chemical compound with the molecular formula C13H13N3O3 . It has a molecular weight of 259.26 . This compound is typically used for research and development purposes .

Molecular Structure Analysis

The molecular structure of “this compound” is represented by the InChI code: 1S/C13H13N3O3/c14-9-10-5-7-15(8-6-10)13(17)11-1-3-12(4-2-11)16(18)19/h1-4,10H,5-8H2 .Aplicaciones Científicas De Investigación

Organic Synthesis and Reaction Mechanisms

Electrophilic Substitution and Oxidation Processes : Studies have detailed the mechanisms by which nitroxyl radicals, derived from nitro-substituted compounds like 1-(4-Nitrobenzoyl)piperidine-4-carbonitrile, can serve as selective oxidizing agents. These radicals are known to facilitate the oxidation of alcohols to aldehydes or ketones under certain conditions, highlighting their utility in organic synthesis and the modification of organic molecules (Kishioka et al., 1998).

Hydrogen Bonding in Proton-transfer Compounds : Research on the hydrogen bonding of proton-transfer compounds involving isonipecotamide (a structural analogue related to piperidine-4-carbonitrile) with nitro-substituted benzoic acids has provided insights into the formation of hydrogen-bonded structures. These findings are significant for understanding the molecular assembly and the potential for creating new molecular structures through hydrogen bonding (Smith & Wermuth, 2010).

Catalysis and Synthesis of Dihydropyridines : The catalytic activity of basic carbons in synthesizing dihydropyridine derivatives from benzaldehyde and substituted benzaldehydes, including 2-nitrobenzaldehyde, demonstrates the broad applications of nitro-substituted compounds in producing pharmaceuticals. These findings have implications for green chemistry and the synthesis of calcium channel blockers (Perozo-Rondón et al., 2006).

Preparation of 2,2-Disubstituted 1-Nitroalkenes : An efficient method for synthesizing 2,2-disubstituted 1-nitroalkenes involves reactions of ketones with nitromethane and piperidine. This process highlights the synthetic utility of nitro-substituted compounds in creating valuable intermediates for further chemical transformations (Lin et al., 2001).

Safety and Hazards

“1-(4-Nitrobenzoyl)piperidine-4-carbonitrile” is classified as a hazardous compound. It may cause skin irritation, serious eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing protective gloves/clothing/eye/face protection .

Propiedades

IUPAC Name |

1-(4-nitrobenzoyl)piperidine-4-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N3O3/c14-9-10-5-7-15(8-6-10)13(17)11-1-3-12(4-2-11)16(18)19/h1-4,10H,5-8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGQARGKOFZTDRJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C#N)C(=O)C2=CC=C(C=C2)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(4-pyridinyl)-N-[3-(trifluoromethyl)phenyl]-1,3-thiazole-4-carboxamide](/img/structure/B2742882.png)

![6-Pyrrolidin-1-yl-[1,3]dioxolo[4,5-f][1,3]benzothiazole](/img/structure/B2742887.png)

![N-(2,5-dimethoxyphenyl)-2-((3-isopentyl-4-oxo-3,4-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2742892.png)

![8-(sec-butyl)-1,7-dimethyl-3-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2742894.png)

![(E)-N-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2742896.png)

![N-[2-[3-[(2-chloro-6-fluorophenyl)methylsulfanyl]indol-1-yl]ethyl]naphthalene-2-carboxamide](/img/structure/B2742897.png)